molecular formula C5H9N3O B6589831 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 58910-23-9

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B6589831
CAS No.: 58910-23-9
M. Wt: 127.1
InChI Key:
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Description

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,3,4-thiadiazole with ethanol. The reaction proceeds through N-methylation of the thiadiazole, followed by cyclization to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves the reaction of ethyl hydrazinecarboxylate with methyl isocyanate followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "Methyl isocyanate", "Acetone", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with methyl isocyanate in acetone to form the intermediate, ethyl 4-methyl-1,2,4-triazol-3-ylcarbamate.", "Step 2: The intermediate is treated with sodium hydroxide to form the sodium salt of the intermediate.", "Step 3: The sodium salt is then treated with hydrochloric acid to form the free intermediate.", "Step 4: The free intermediate is cyclized by heating with water to form 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one." ] }

CAS No.

58910-23-9

Molecular Formula

C5H9N3O

Molecular Weight

127.1

Purity

95

Origin of Product

United States

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